2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide
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Overview
Description
2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N’,N’-tetraethylpropanediamide is a complex organic compound with the molecular formula C22H27BrN2O3. This compound is characterized by the presence of a bromophenyl group attached to a furan ring, which is further linked to a propanediamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N’,N’-tetraethylpropanediamide typically involves the following steps:
Formation of the Bromophenyl Furan Intermediate: The initial step involves the bromination of phenyl furan to introduce the bromine atom at the desired position.
Condensation Reaction: The bromophenyl furan intermediate is then subjected to a condensation reaction with N,N,N’,N’-tetraethylpropanediamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N’,N’-tetraethylpropanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N’,N’-tetraethylpropanediamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N’,N’-tetraethylpropanediamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furan ring can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[5-(4-bromophenyl)furan-2-yl]phenylmethanone: This compound shares the bromophenyl furan structure but lacks the propanediamide moiety.
2-bromo-5-fluoropyridine: Another brominated compound used in organic synthesis, but with a pyridine ring instead of a furan ring.
Uniqueness
2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N’,N’-tetraethylpropanediamide is unique due to its combination of a bromophenyl furan structure with a propanediamide moiety. This unique structure imparts specific chemical properties and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-N,N,N',N'-tetraethylpropanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O3/c1-5-24(6-2)21(26)19(22(27)25(7-3)8-4)15-18-13-14-20(28-18)16-9-11-17(23)12-10-16/h9-15H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRIJNHXAGNZJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)C(=O)N(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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